molecular formula C9H14ClN3O2 B1374708 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole CAS No. 1312949-21-5

5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole

Cat. No.: B1374708
CAS No.: 1312949-21-5
M. Wt: 231.68 g/mol
InChI Key: QZGMVMPHSSPPJN-UHFFFAOYSA-N
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Description

5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 5-position, a chlorine atom at the 3-position, and a methyl group at the 1-position. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions.

Mechanism of Action

Safety and Hazards

Boc-protected amines can cause skin and eye irritation . They may also be harmful if swallowed . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing when handling these compounds .

Future Directions

The use of Boc-protected amines in peptide synthesis is well-established, and they continue to play an important role in this field . Future research may focus on developing more efficient and environmentally friendly methods for the synthesis and deprotection of Boc-protected amines .

Biochemical Analysis

Biochemical Properties

5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole plays a significant role in biochemical reactions, particularly in the protection of amino groups. The Boc group is stable under most nucleophilic and basic conditions, making it an ideal protecting group for amines . The compound interacts with various enzymes and proteins, primarily through its amino and chloro functional groups. These interactions often involve nucleophilic substitution reactions, where the amino group can act as a nucleophile, and the chloro group can participate in electrophilic reactions .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. The compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the Boc-protected amino group can be deprotected under acidic conditions, releasing the free amine, which can then participate in various biochemical reactions within the cell . This deprotection process can affect cellular signaling pathways by altering the availability of reactive amino groups, thereby influencing gene expression and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The Boc group can be cleaved under acidic conditions, resulting in the formation of a free amine . This free amine can then interact with various biomolecules, including enzymes and proteins, through nucleophilic substitution or addition reactions . Additionally, the chloro group can participate in electrophilic reactions, further influencing the compound’s biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the Boc group under different conditions is a critical factor. Under acidic conditions, the Boc group can be cleaved, leading to the release of the free amine . This process can result in changes in the compound’s biochemical activity over time. Long-term studies have shown that the compound can influence cellular function by altering the availability of reactive amino groups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as a protective agent for amino groups, preventing unwanted side reactions . At high doses, the compound can exhibit toxic effects, potentially leading to adverse reactions in the animal models . These effects highlight the importance of dosage optimization in biochemical studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound can be metabolized through deprotection of the Boc group, resulting in the formation of a free amine . This free amine can then participate in various metabolic reactions, including nucleophilic substitution and addition reactions . The compound’s interactions with enzymes and cofactors can influence metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, the Boc group can influence the compound’s localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted pyrazoles with various functional groups.

    Deprotection: Formation of 3-chloro-1-methyl-1H-pyrazole-5-amine.

    Oxidation and reduction: Formation of oxidized or reduced derivatives of the pyrazole ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The Boc-protected amino group provides stability during synthetic processes and can be selectively deprotected when needed .

Properties

IUPAC Name

tert-butyl N-(5-chloro-2-methylpyrazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O2/c1-9(2,3)15-8(14)11-7-5-6(10)12-13(7)4/h5H,1-4H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGMVMPHSSPPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NN1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (2.0 g, 12.46 mmol) in THF (20 ml) was added Net3 (2.60 ml, 18.68 mmol) and diphenyl phosphoryl azide (5.14 g, 18.68 mmol) at 0° C. The mixture was stirred at it for 16 h and then, tert butanol (2.4 ml, 24.9 mmol) was added and the mixture heated at 70° C. for 9 h. Then, the solvents were removed under reduced pressure and the residue purified by column chromatography (eluent 60% hexane in EtOAc) to yield 2.13 g (74%) of the title compound. [1H-NMR (DMSO-d6, 360 MHz) δ 9.55 (br. s, 1H), 6.10 (d, 1H), 3.58 (s, 3H), 1.44 (s, 9H); HPLC-MS RtJ=0.93 min; [M+H]+=232.2, 234.2]
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.14 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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